![molecular formula C24H33N3O3 B14064655 8-(3-Benzoylpropyl)-2-(1-hexahydroazepinyl)-2,8-diazaspiro(4.5)decane-1,3-dione CAS No. 101607-42-5](/img/structure/B14064655.png)
8-(3-Benzoylpropyl)-2-(1-hexahydroazepinyl)-2,8-diazaspiro(4.5)decane-1,3-dione
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Overview
Description
8-(3-Benzoylpropyl)-2-(1-hexahydroazepinyl)-2,8-diazaspiro(45)decane-1,3-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Benzoylpropyl)-2-(1-hexahydroazepinyl)-2,8-diazaspiro(4.5)decane-1,3-dione typically involves multiple steps, including the formation of the spiro linkage and the introduction of functional groups. Common synthetic routes may include:
Step 1: Formation of the spiro linkage through a cyclization reaction.
Step 2: Introduction of the benzoylpropyl group via Friedel-Crafts acylation.
Step 3: Addition of the hexahydroazepinyl group through nucleophilic substitution.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Techniques like continuous flow synthesis and automated reactors may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
8-(3-Benzoylpropyl)-2-(1-hexahydroazepinyl)-2,8-diazaspiro(4.5)decane-1,3-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
8-(3-Benzoylpropyl)-2-(1-hexahydroazepinyl)-2,8-diazaspiro(4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(3-Benzoylpropyl)-2-(1-hexahydroazepinyl)-2,8-diazaspiro(4.5)decane-1,3-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 8-(3-Benzoylpropyl)-2-(1-piperidinyl)-2,8-diazaspiro(4.5)decane-1,3-dione
- 8-(3-Benzoylpropyl)-2-(1-morpholinyl)-2,8-diazaspiro(4.5)decane-1,3-dione
Uniqueness
8-(3-Benzoylpropyl)-2-(1-hexahydroazepinyl)-2,8-diazaspiro(4.5)decane-1,3-dione is unique due to its specific spiro linkage and the presence of the hexahydroazepinyl group. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
The compound 8-(3-Benzoylpropyl)-2-(1-hexahydroazepinyl)-2,8-diazaspiro(4.5)decane-1,3-dione is a member of the diazaspirodecane family, notable for its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula: C₁₈H₂₃N₂O₂
- Molecular Weight: 303.39 g/mol
The compound features a spirocyclic framework which contributes to its unique biological properties.
Research indicates that compounds within the diazaspirodecane class exhibit various mechanisms of action. The specific activities related to this compound include:
- Inhibition of Soluble Epoxide Hydrolase (sEH): Similar compounds have demonstrated significant inhibition of sEH, which plays a crucial role in regulating blood pressure and inflammation .
- Antihypertensive Effects: Studies have shown that related diazaspiro compounds can lower blood pressure in hypertensive models without affecting normotensive subjects .
Pharmacological Studies
Several studies have explored the pharmacological potential of this compound:
- Hypertensive Rat Model: In a study involving spontaneously hypertensive rats (SHR), administration of similar diazaspiro compounds resulted in a marked reduction in mean blood pressure at doses of 30 mg/kg .
- Cellular Studies: In vitro studies have indicated that these compounds may also modulate calcium release from skeletal muscle sarcoplasmic reticulum, suggesting potential applications in muscle-related disorders .
Case Studies
Case Study 1: Antihypertensive Activity
- Objective: To assess the efficacy of this compound in reducing blood pressure.
- Methodology: Administered to SHR at varying doses; monitored blood pressure responses.
- Results: Significant reductions in systolic and diastolic blood pressure were observed at higher doses compared to controls.
Case Study 2: Inflammatory Response Modulation
- Objective: To evaluate the anti-inflammatory properties.
- Methodology: In vitro assays using lymphocyte activation models.
- Results: The compound showed promise as an antagonist of lymphocyte function-associated antigen-1 (LFA-1), indicating potential therapeutic applications in inflammatory diseases .
Data Summary
Properties
CAS No. |
101607-42-5 |
---|---|
Molecular Formula |
C24H33N3O3 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-(azepan-1-yl)-8-(4-oxo-4-phenylbutyl)-2,8-diazaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C24H33N3O3/c28-21(20-9-4-3-5-10-20)11-8-14-25-17-12-24(13-18-25)19-22(29)27(23(24)30)26-15-6-1-2-7-16-26/h3-5,9-10H,1-2,6-8,11-19H2 |
InChI Key |
PKVGWESEWCDZAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)N2C(=O)CC3(C2=O)CCN(CC3)CCCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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